molecular formula C13H13NO3S2 B2382400 Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate CAS No. 1156631-39-8

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B2382400
CAS No.: 1156631-39-8
M. Wt: 295.37
InChI Key: LRZJCDHKTMEWEO-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of a base such as potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both carboxamido and carboxylate groups provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

ethyl 3-methyl-5-(thiophene-3-carbonylamino)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-18-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZJCDHKTMEWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CSC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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